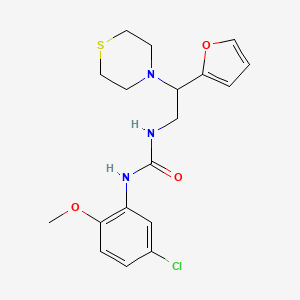

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a chemical compound that has been synthesized for various scientific research applications. It is a urea derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

科学的研究の応用

Synthesis of Novel Compounds

Researchers have reported on the synthesis of novel classes of compounds, including urea derivatives, which are structurally related to the query compound. For example, the synthesis of symmetrical urea derivatives through a series of chemical transformations starting from methyl ester functionalities has been detailed (Gani Koza & M. Balcı, 2011). This research illustrates the chemical versatility and potential of urea derivatives in creating complex molecules.

Anticancer Applications

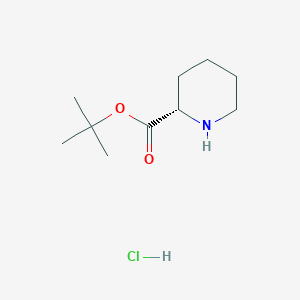

The design and synthesis of molecules with potential therapeutic applications, particularly as kinase inhibitors, have been explored. For instance, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, which shares structural motifs with the query compound, highlights the relevance of urea derivatives in medicinal chemistry (Zecheng Chen et al., 2010). Such compounds are of interest for their antiproliferative effects against cancer cells.

Enzyme Inhibition for Neurodegenerative Disorders

Urea derivatives have also been investigated for their enzyme inhibitory activities, relevant to treating neurodegenerative disorders. Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas demonstrated potential as acetylcholinesterase inhibitors, suggesting a therapeutic approach for diseases like Alzheimer's (J. Vidaluc et al., 1995).

Novel Antiparkinsonian Agents

The synthesis of thiazolyl urea derivatives as novel antiparkinsonian agents indicates the potential of urea derivatives in addressing Parkinson's disease through modulation of neuroprotective and antioxidant pathways (F. Azam et al., 2012). This research underscores the diversity of biological activities that can be targeted with structurally sophisticated urea derivatives.

Chemical Modifications and Reactions

Studies on the chloroalkylation of furans and their reactions to form various heterocyclic compounds further demonstrate the chemical utility and reactivity of furan-containing urea derivatives. Such reactions are foundational for synthesizing pharmacologically active molecules or intermediates (L. M. Pevzner, 2008).

特性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c1-24-16-5-4-13(19)11-14(16)21-18(23)20-12-15(17-3-2-8-25-17)22-6-9-26-10-7-22/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBIWFYFOKAYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-But-2-enoyl]azetidine-2-carboxamide](/img/structure/B2474002.png)

![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2474008.png)

![N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2474014.png)

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)

![Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)